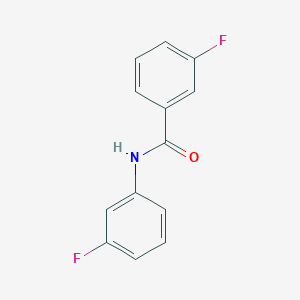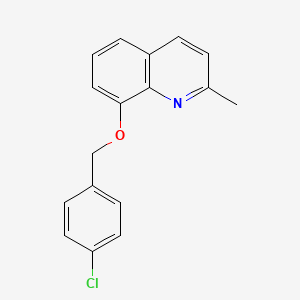![molecular formula C16H15N3O2 B5863240 4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER](/img/structure/B5863240.png)
4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The final step often involves the etherification of the 4-ethylphenol with the oxadiazole derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s aromatic rings can also participate in π-π interactions, enhancing its binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-ETHYLPHENYL METHYL ETHER: Similar in structure but lacks the oxadiazole and pyridyl groups.
3-(3-PYRIDYL)-1,2,4-OXADIAZOLE: Contains the oxadiazole and pyridyl groups but lacks the 4-ethylphenyl moiety.
Uniqueness: 4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-12-5-7-14(8-6-12)20-11-15-18-16(19-21-15)13-4-3-9-17-10-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUNKCZRPQNUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5863168.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)
![2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B5863217.png)


![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5863259.png)
